Leucovorin calcium pentahydrate, also known as calcium folinate pentahydrate, is a reduced form of folic acid and an essential coenzyme in nucleic acid synthesis. It plays a critical role in medical treatments, particularly in mitigating the toxic effects of certain chemotherapy drugs, such as methotrexate. This compound is a mixture of diastereoisomers, with the biologically active component being the (-)-L-isomer, also referred to as Citrovorum factor or (-)-folinic acid. Leucovorin calcium pentahydrate is utilized in various therapeutic applications due to its ability to bypass the enzymatic reduction pathway required for folic acid activation, making it particularly valuable in clinical settings where folic acid antagonists are employed.
Leucovorin calcium pentahydrate is derived from the natural metabolism of folic acid and can be synthesized chemically. It is classified under the category of vitamins and coenzymes, specifically belonging to the folate group. The compound is often used in injectable forms and is recognized for its high solubility in water, making it suitable for parenteral administration.
The synthesis of leucovorin calcium involves several steps:
This method ensures that the product meets or exceeds United States Pharmacopeia specifications.
The molecular formula for leucovorin calcium pentahydrate is , with a molecular weight of approximately 601.58 g/mol when accounting for hydration. The compound features a complex structure involving a pteridine ring system and multiple functional groups:
Leucovorin calcium participates in various biochemical reactions:
These reactions highlight its role in maintaining nucleotide synthesis during chemotherapy.
Leucovorin calcium functions primarily by replenishing tetrahydrofolate levels in cells that are depleted due to folic acid antagonists:
These properties make leucovorin calcium pentahydrate suitable for various pharmaceutical formulations.
Leucovorin calcium pentahydrate has several significant applications:
Racemic leucovorin synthesis begins with N-(4-aminobenzoyl)-L-glutamic acid reacting with 5,6,7,8-tetrahydrofolic acid (THFA) derivatives. A key intermediate, anhydroleucovorin, is generated through formylation under acidic conditions, followed by ring closure to form the pteridine core [1]. The racemization occurs during formylation, yielding a 1:1 mixture of (6R)- and (6S)- diastereomers. Industrial processes utilize amine bases (e.g., triethylamine, morpholine) to control pH during hydrolysis and crystallization. For example, triethylamine maintains the reaction mixture at pH 10–11 during formylation, preventing epimerization and enabling high yields (≥85%) of racemic leucovorin [1]. Subsequent calcium salt formation involves reacting the free acid with calcium hydroxide in aqueous methanol, precipitating the pentahydrate crystalline form.
Table 1: Key Reagents in Racemic Leucovorin Synthesis
Step | Reagent/Condition | Function | Optimal Parameters |
---|---|---|---|
Formylation | Formic acid/Triethylamine | Introduces formyl group at N5 | pH 10.5, 40°C, 2 h |
Ring Closure | Hydrochloric acid | Forms pteridine ring | 0.5M HCl, 25°C, 30 min |
Calcium Exchange | Calcium hydroxide/MeOH-H₂O | Precipitates calcium salt | 55°C, pH 7.0–7.5 |
Enantioselective synthesis targets the biologically active (6S)-isomer (levoleucovorin), bypassing resource-intensive resolution of racemates. Chiral pool strategies leverage L-glutamic acid to control stereochemistry during condensation with pterin precursors. Catalytic asymmetric hydrogenation using THF reductase enzymes selectively reduces dihydrofolate intermediates to (6S)-THF, achieving >98% enantiomeric excess (ee) [4]. Alternatively, transition-metal catalysts with chiral ligands (e.g., BINAP-ruthenium complexes) facilitate enantioselective formylation, though industrial adoption remains limited by catalyst costs. Recent advances employ immobilized enzymes in continuous-flow reactors, enabling reuse for >10 cycles without significant loss of stereoselectivity [4] [5].
Sustainable manufacturing focuses on solvent reduction, catalyst recycling, and milder reaction conditions. Water replaces organic solvents during hydrolysis steps, reducing VOC emissions by 30–40% [4]. Formic acid serves as both solvent and formyl donor in cyclization, eliminating halogenated reagents (e.g., formic acid/halogen mixtures cited in early patents) [1] [4]. Process mass intensity (PMI) is minimized via:
Table 2: Traditional vs. Green Synthesis Metrics
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Solvent Volume (L/kg) | 1,200 | 350 | 70.8% reduction |
Catalyst Reuse | None | 10 cycles | $500/kg cost savings |
Energy Consumption | 800 kWh/kg | 300 kWh/kg | 62.5% reduction |
The pentahydrate form (C₂₀H₂₁CaN₇O₇·5H₂O) requires stringent control of hydration stoichiometry and crystal morphology to ensure stability. Key challenges include:
Table 3: Purification Specifications for Leucovorin Calcium Pentahydrate
Parameter | Acceptance Criterion | Analytical Method |
---|---|---|
Enantiomeric Purity | ≥99.0% (6S-isomer) | Chiral HPLC |
Water Content | 14.0–16.0% | Karl Fischer Titration |
Residual Solvents | <500 ppm (ethanol) | GC-FID |
Anhydroleucovorin | ≤0.2% | HPLC-UV at 280 nm |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9